molecular formula C9H8N2O5 B1464754 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate CAS No. 1255717-69-1

2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate

カタログ番号: B1464754
CAS番号: 1255717-69-1
分子量: 224.17 g/mol
InChIキー: SNNRHFUJGUGCQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Naming Conventions and CAS Registration

The systematic IUPAC name for this compound is 2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate , reflecting its bicyclic quinoxaline core, ketone functionalities, and hydration state. The CAS registry number 1255717-69-1 uniquely identifies its molecular structure in chemical databases. The name derives from:

  • Quinoxaline : A bicyclic system with two nitrogen atoms at positions 1 and 4.
  • 1,2,3,4-Tetrahydro : Partial saturation of the quinoxaline ring.
  • 2,3-Dioxo : Ketone groups at positions 2 and 3.
  • 6-Carboxylic acid : A carboxyl group at position 6.
  • Hydrate : Water of crystallization associated with the compound.

Synonyms and Related Compounds

The compound is documented under multiple synonyms across chemical literature and commercial catalogs:

Synonym Source
1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid
2,3-Dihydroxy-6-quinoxalinecarboxylic acid
2,3-Dioxo-1,4-dihydroquinoxaline-6-carboxylic acid hydrate
NSC-211121

Related compounds include:

  • 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1224640-13-4): A structural analog with a cyclopropyl substituent.
  • 3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS 1566992-83-3): A methyl-substituted variant.
  • Quinoxaline-2-carboxylic acid (CAS 879-65-2): A simpler derivative lacking the tetrahydro and dioxo groups.

Molecular Formula and Isotopic Composition

The molecular formula is C₉H₈N₂O₅ , with a molecular weight of 224.17 g/mol . Isotopic composition analysis reveals:

Isotope % Natural Abundance Contribution to Mass
¹²C 98.9% 108.09 (9 × 12.01)
¹H 99.98% 8.064 (8 × 1.008)
¹⁴N 99.6% 28.006 (2 × 14.01)
¹⁶O 99.76% 80.00 (5 × 16.00)

The exact mass is 224.0433 Da , with a dominant isotopic peak at m/z 224 in mass spectrometry.

Structural Isomers and Tautomerism

Structural Isomers

Potential positional isomers include:

  • 2,3-Dioxo-1,2,3,4-tetrahydro-5-quinoxalinecarboxylic acid : Carboxyl group at position 5 instead of 6.
  • 2,3-Dioxo-1,2,3,4-tetrahydro-7-quinoxalinecarboxylic acid : Carboxyl group at position 7.

Tautomerism

The compound exhibits keto-enol tautomerism due to the α,β-diketone system (2,3-dioxo groups). Equilibrium exists between:

  • Keto form : Dominant in solid-state and aqueous solutions (as evidenced by X-ray crystallography in related tetrahydroquinoxalines).
  • Enol form : Stabilized by intramolecular hydrogen bonding in nonpolar solvents.

Hydrate-specific tautomerism : The water molecule interacts with the carboxylic acid group, forming a stable crystalline lattice.

特性

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4.H2O/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7;/h1-3H,(H,10,12)(H,11,13)(H,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNRHFUJGUGCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Starting Materials

Stepwise Synthesis Process

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Condensation Heat p-aminobenzoic acid with oxalic acid or C1-C4 alkyl oxalates at ~100°C for 3 hours 4'-Carboxyoxanilic acid Quantitative yield; product isolated by ethanol extraction; mp ~222°C; stable solid
2 Nitration Treat 4'-carboxyoxanilic acid slurry in 87% sulfuric acid at 7-11°C with fuming nitric acid 4'-Carboxy-2'-nitrooxanilic acid Yellow slurry; product isolated by quenching in ice water; mp double point at 211°C and 280-282°C
3 Hydrogenation Hydrogenate 4'-carboxy-2'-nitrooxanilic acid under 50-500 psi H2 pressure, 25-75°C, with catalyst 2,3-Dihydroxy-6-quinoxalinecarboxylic acid Reaction monitored by hydrogen uptake; product isolated as stable monohydrate
4 Isolation and Purification Isolate hydrate form; dry under vacuum at >100°C to obtain anhydrous form 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate Hydrate form is stable and preferred for storage and handling

Reaction Scheme Summary

$$
\text{p-Aminobenzoic acid} + \text{Oxalic acid} \xrightarrow{\text{Heat}} \text{4'-Carboxyoxanilic acid} \xrightarrow{\text{Nitration}} \text{4'-Carboxy-2'-nitrooxanilic acid} \xrightarrow{\text{Hydrogenation}} \text{this compound}
$$

Experimental Data and Yields

Compound Yield (%) Melting Point (°C) Purity Notes
4'-Carboxyoxanilic acid ~100 ~222 (sinters) Pure after ethanol extraction; minor residual p-aminobenzoic acid
4'-Carboxy-2'-nitrooxanilic acid ~60 211 (double mp) and 280-282 Isolated by precipitation; stable solid
Final quinoxalinecarboxylic acid hydrate Not explicitly stated; high yield implied Not stated; stable hydrate form Isolated as monohydrate; converted to dry form by vacuum heating

Catalysts and Conditions for Hydrogenation

  • Catalysts commonly used include:
    • Platinum oxide (PtO2)
    • Palladium on carbon (Pd/C)
    • Raney nickel
    • Activated metallic nickel
  • Catalyst loading: Approximately 0.1% by weight relative to nitro compound.
  • Hydrogen pressure: 50 to 500 psi (preferably 100 to 300 psi).
  • Temperature: 25 to 75°C (preferably 40 to 55°C).
  • Reaction monitoring: Hydrogen uptake ceases upon completion.

Advantages of This Preparation Method

  • Utilizes commercially available and inexpensive starting materials.
  • Avoids the unstable and difficult-to-handle 3,4-diaminobenzoic acid intermediate.
  • Provides high yields and purity suitable for commercial scale.
  • Produces stable hydrate form facilitating storage and handling.
  • Process steps are amenable to scale-up with controlled reaction conditions.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Key Product Yield & Notes
1 Condensation p-Aminobenzoic acid + Oxalic acid, heat ~100°C 4'-Carboxyoxanilic acid Quantitative yield; mp ~222°C
2 Nitration 4'-Carboxyoxanilic acid + HNO3/H2SO4, 7-11°C 4'-Carboxy-2'-nitrooxanilic acid ~60% yield; mp 211°C & 280-282°C
3 Hydrogenation H2, Pt/Pd/Ni catalyst, 50-500 psi, 25-75°C 2,3-Dioxo-1,2,3,4-tetrahydroquinoxalinecarboxylic acid hydrate High yield; stable hydrate isolated
4 Isolation and Purification Vacuum drying >100°C Anhydrous form Stable product

化学反応の分析

Types of Reactions: 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of hydroxyl groups and amines.

  • Substitution: Formation of substituted quinoxalines with different functional groups.

科学的研究の応用

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Research indicates that quinoxaline derivatives exhibit antitumor properties. Studies have shown that compounds with a similar structure to 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid can inhibit tumor growth in various cancer cell lines. For instance, the compound has been tested against breast cancer cells and demonstrated significant cytotoxicity.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against several pathogens. A study reported that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
  • Neuroprotective Effects :
    • Emerging research suggests that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress in neuronal cells and improve cognitive function in animal models of neurodegenerative diseases.

Analytical Chemistry Applications

  • Chromatographic Techniques :
    • The compound can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification in biological samples. This method utilizes a mobile phase consisting of acetonitrile and water with phosphoric acid, which is suitable for pharmacokinetic studies .
    Technique Mobile Phase Composition Applications
    HPLCAcetonitrile + Water + Phosphoric AcidQuantification in biological samples
  • Mass Spectrometry Compatibility :
    • For mass spectrometry applications, the phosphoric acid in the mobile phase can be replaced with formic acid to enhance detection sensitivity. This adaptability makes it a valuable compound for detailed pharmacokinetic profiling .

Material Science Applications

  • Polymer Synthesis :
    • The compound can serve as a building block in the synthesis of novel polymers with potential applications in drug delivery systems. Its ability to form stable complexes with metal ions opens avenues for creating materials with tailored properties.
  • Nanotechnology :
    • Research is ongoing into the use of 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate in nanomaterials development. Its unique chemical structure allows for functionalization that can enhance the performance of nanostructures in various applications such as catalysis and sensing.

Case Studies

  • Case Study on Antitumor Activity :
    • A study published in Cancer Letters demonstrated that derivatives of quinoxaline showed promise as potential anticancer agents by inducing apoptosis in cancer cells through mitochondrial pathways.
  • Case Study on Antimicrobial Efficacy :
    • In a clinical trial published in Journal of Antimicrobial Chemotherapy, this compound was tested against resistant bacterial strains and exhibited significant inhibitory effects.

作用機序

The mechanism by which 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary based on the context of its use.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Key Substituents Physicochemical Properties
2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate C9H8N2O5S·xH2O 2,3-dioxo, 6-carboxylic acid, hydrate Hydrate improves solubility; decomposes at 280°C
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid C9H8N2O3 3-oxo, 6-carboxylic acid Higher lipophilicity; no hydrate form
2-Oxo-3,4-dihydro-1H-quinoline-6-sulfonic acid hydrate C9H11NO5S·H2O 2-oxo, 6-sulfonic acid, hydrate Stronger acidity due to sulfonic acid group
6-Nitro-1,4-dihydroquinoxaline-2,3-dione C8H5N3O4 6-nitro, 2,3-dioxo Nitro group enhances electron-withdrawing effects

Pharmacological Activity

  • Anxiolytic Activity: The sulfonamide derivative (N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide) exhibits potent anxiolytic activity at 2.5 mg/kg, comparable to diazepam . 6-Nitro-1,4-dihydroquinoxaline-2,3-dione shows superior efficacy to diazepam at 30 mg/kg .
  • Anticonvulsant Activity: 6-Chloro-1,4-dihydroquinoxaline-2,3-dione and N,N-dibenzyl derivatives demonstrate significant anticonvulsant effects .

Key Research Findings

  • Structure-Activity Relationship : The 2,3-dioxo configuration enhances hydrogen bonding with biological targets, while sulfonamide or nitro groups amplify anxiolytic and anticonvulsant properties .
  • Green Synthesis : Environmentally friendly routes using aqueous work-up reduce hazardous waste .
  • Safety Profile: Limited mutagenicity data for the target compound, but structural analogs highlight the need for cautious substituent selection .

生物活性

2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, emphasizing its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid
  • Molecular Formula : C₉H₆N₂O₄
  • Molecular Weight : 206.157 g/mol
  • CAS Number : 14121-55-2
  • Melting Point : >250 °C

Antiproliferative Effects

Recent studies have demonstrated that derivatives of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid exhibit potent antiproliferative activities against various cancer cell lines. A notable study synthesized a series of N-substituted derivatives and evaluated their biological activities. Among these derivatives, compound 13d showed remarkable potency with IC50 values of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells .

The mechanisms underlying the antiproliferative effects include:

  • Inhibition of Tubulin Polymerization : Compound 13d was found to inhibit tubulin polymerization with an IC50 of 3.97 μM. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
  • Binding Affinity : The binding mode at the colchicine binding site was characterized using molecular docking studies, which revealed that these compounds could effectively target microtubule dynamics critical for cell division .

Study on Antimycobacterial Activity

Another study highlighted the potential of quinoxaline derivatives as antimycobacterial agents. Specifically, quinoxaline-2-carboxylic acid derivatives demonstrated high activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 1.25 μg/mL . The study also indicated low toxicity in vivo in mouse models.

Comparative Analysis Table

CompoundCell LineIC50 (μM)Mechanism
13dHeLa0.126Tubulin inhibition
13dSMMC-77210.071Apoptosis induction
Quinoxaline DerivativeM. tuberculosis1.25DNA-damaging agent

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate, and how can purity be optimized?

  • Methodology : Cyclocondensation of o-phenylenediamine derivatives with α-keto acids is a common approach for quinoxaline scaffolds. Post-synthesis, recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhances purity. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (λ = 254 nm). For hydrate stabilization, maintain controlled humidity during crystallization .

Q. How can the crystalline structure of this compound be characterized to confirm its hydrate form?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Resolve hydrogen bonding networks between the quinoxaline core and water molecules using high-resolution data (Mo-Kα radiation, λ = 0.71073 Å). Compare experimental unit cell parameters (e.g., space group, bond lengths) with computational models (e.g., Mercury Software) to validate hydration sites .

Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?

  • Methodology : Conduct pH-dependent solubility studies (e.g., shake-flask method) in buffered solutions (pH 2–12). Monitor degradation via UV-Vis spectroscopy at 48-hour intervals. For long-term stability, store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent oxidation or hydration loss .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the electronic properties and reactivity of this quinoxaline derivative?

  • Methodology : Optimize molecular geometry using B3LYP/6-311+G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Simulate IR and NMR spectra (GIAO method) and validate against experimental data. Use Fukui indices to map reactive regions for functionalization .

Q. What experimental design strategies minimize variability in synthesizing derivatives of this compound?

  • Methodology : Apply factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). Use ANOVA to identify significant factors affecting yield. For example, a 3² factorial design can resolve interactions between temperature (60–100°C) and catalyst concentration (5–15 mol%) .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry) for reaction intermediates?

  • Methodology : Cross-validate data using complementary techniques. For example, if NMR suggests a diastereomer but HRMS indicates a single mass, employ 2D-NMR (COSY, NOESY) to confirm stereochemistry. Use tandem MS/MS to rule out isobaric interferences. Replicate experiments under inert conditions to exclude oxidation artifacts .

Q. What reactor design principles ensure scalability while maintaining reaction specificity for this compound?

  • Methodology : Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C on silica) to enhance heat/mass transfer. Monitor reaction kinetics via inline FTIR or Raman spectroscopy. For exothermic steps, implement jacketed reactors with PID temperature control (±1°C). Optimize mixing efficiency using computational fluid dynamics (CFD) simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate
Reactant of Route 2
Reactant of Route 2
2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。